3-Pyridin-4-yl-2-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]propanoic acid
Description
3-Pyridin-4-yl-2-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]propanoic acid is a complex organic compound that features both pyridine and pyrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in multiple scientific fields.
Properties
IUPAC Name |
3-pyridin-4-yl-2-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-10(15-11(2)20-21(4)12(15)3)16(22)19-14(17(23)24)9-13-5-7-18-8-6-13/h5-8,10,14H,9H2,1-4H3,(H,19,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHPRQBPMXRASK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C)C(=O)NC(CC2=CC=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-4-yl-2-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine moiety. The final step involves the formation of the propanoic acid group through a series of condensation and amination reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pH control, along with continuous stirring, ensures consistent product quality. Industrial methods also focus on optimizing reaction times and minimizing waste to make the process more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-4-yl-2-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, which add hydrogen to the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, acids, and bases depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Pyridin-4-yl-2-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Pyridin-4-yl-2-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinepropionic acid: Another compound with a pyridine ring, used in coordination chemistry and as a ligand.
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 inhibitor in cancer treatment.
Indole derivatives: Widely studied for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
What sets 3-Pyridin-4-yl-2-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]propanoic acid apart is its unique combination of pyridine and pyrazole rings, along with the propanoic acid group. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
